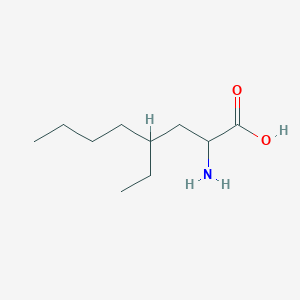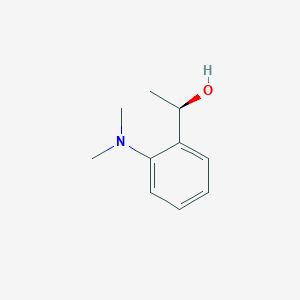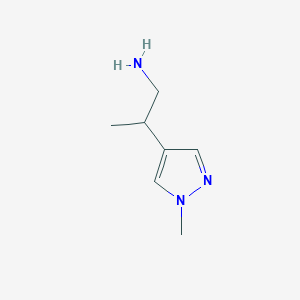
1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction is often catalyzed by copper (Cu(I)) to enhance the yield and selectivity. The general reaction scheme is as follows:
- Preparation of 4-bromophenyl azide from 4-bromoaniline.
- Reaction of 4-bromophenyl azide with trifluoromethyl acetylene in the presence of a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form C-C bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products:
- Substituted triazoles with various functional groups replacing the bromine atom.
- Coupled products with extended aromatic systems or other functionalized groups.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole has found applications in several scientific research areas:
Medicinal Chemistry: Used as a building block for designing inhibitors of enzymes and receptors
Materials Science: Utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activity and protein interactions.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group enhances binding affinity through hydrophobic interactions.
Receptor Modulation: It can interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and biological activity.
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness: 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the combination of the bromophenyl and trifluoromethyl groups, which confer distinct reactivity and biological activity. The presence of both groups enhances its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
Propriétés
Formule moléculaire |
C9H5BrF3N3 |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4-(trifluoromethyl)triazole |
InChI |
InChI=1S/C9H5BrF3N3/c10-6-1-3-7(4-2-6)16-5-8(14-15-16)9(11,12)13/h1-5H |
Clé InChI |
GFGGDCBTICSHHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=N2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2-(4-Methylpiperazin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13634419.png)


![6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13634428.png)



